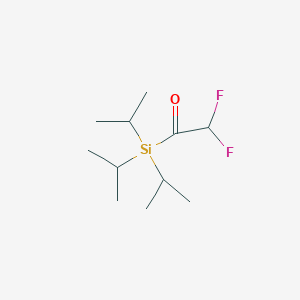

(Difluoroacetyl)tris(isopropyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Difluoroacetyl)tris(isopropyl)silane is an organosilicon compound with the molecular formula C11H22F2OSi. It is a specialized chemical used in various fields of research and industry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Difluoroacetyl)tris(isopropyl)silane typically involves the reaction of difluoroacetyl chloride with tris(isopropyl)silane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Difluoroacetyl)tris(isopropyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes or silanols.

Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Adhesion Promoters

Silanes are widely used as adhesion promoters in composite materials. The incorporation of (difluoroacetyl)tris(isopropyl)silane can enhance the bonding between inorganic fillers and organic matrices in dental materials and other composites. For instance, studies have shown that silanes can improve the shear bond strength of dental composites to titanium substrates, which is crucial for prosthetic applications .

| Silane Type | Shear Bond Strength (MPa) | Solvent |

|---|---|---|

| This compound | 10.7 | 2-Propanol |

| g-Methacryloxypropyltrimethoxysilane | 20.4 | 2-Propanol |

| Non-silanized | 4.8 | N/A |

Surface Modification

The compound can also be utilized for surface modification of materials to enhance hydrophobicity or oleophobicity. By applying this compound to surfaces, researchers have observed significant improvements in water contact angles, indicating enhanced water repellency .

Fluorinated Compounds in Drug Design

Fluorinated compounds have unique properties that can influence the biological activity of drugs. The difluoroacetyl group in this compound can be strategically incorporated into drug molecules to improve pharmacokinetic profiles or increase metabolic stability. Research indicates that fluorine can enhance lipophilicity and alter the binding affinity of compounds to biological targets .

Synthesis of Fluorinated Drug Candidates

The compound serves as a precursor in the synthesis of fluorinated drug candidates through difluoroalkylation reactions. These reactions enable the selective introduction of difluoroalkyl groups into organic substrates, expanding the library of potential pharmaceutical agents .

Bioconjugation Strategies

In chemical biology, this compound can be employed in bioconjugation strategies to modify biomolecules for targeted delivery or imaging applications. The ability to form stable bonds with proteins or nucleic acids enables the development of novel therapeutics and diagnostic tools.

Case Studies

Case Study 1: Dental Applications

A study evaluating various silanes, including this compound, demonstrated its effectiveness as an adhesion promoter for dental composites bonded to titanium substrates. The results highlighted its potential to improve clinical outcomes in dental restorations .

Case Study 2: Drug Development

Research on fluorinated drug candidates revealed that incorporating difluoroacetyl groups significantly improved the compounds' stability and efficacy in biological assays, showcasing the value of this compound in medicinal chemistry .

Mechanism of Action

The mechanism of action of (Difluoroacetyl)tris(isopropyl)silane involves its ability to form stable carbon-silicon bonds. The difluoroacetyl group enhances the reactivity of the silicon center, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Triisopropylsilane: An organosilicon compound used as a reducing agent in organic synthesis.

Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

Uniqueness

(Difluoroacetyl)tris(isopropyl)silane is unique due to the presence of the difluoroacetyl group, which imparts distinct reactivity and properties compared to other similar silanes. This makes it particularly valuable in specialized applications where such reactivity is desired .

Biological Activity

(Difluoroacetyl)tris(isopropyl)silane is a compound that has gained attention due to its unique structural properties and potential biological applications. This article reviews its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be represented as follows:

The presence of difluoroacetyl groups contributes to its chemical reactivity, particularly in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its interactions with cellular components and potential therapeutic applications. The following sections detail specific activities and findings.

1. Antimicrobial Activity

Studies have shown that compounds containing difluoroacetyl groups can possess antimicrobial properties. For instance, similar difluorinated compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for this compound in antimicrobial applications .

2. Enzyme Inhibition

Research indicates that silanes can act as enzyme inhibitors. This compound may inhibit certain proteases or kinases, which are crucial in various signaling pathways. This inhibition could lead to therapeutic effects in diseases where these enzymes are dysregulated .

3. Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound can induce cell death in cancer cell lines. The cytotoxic effects are attributed to the compound's ability to interfere with cellular metabolism and induce apoptosis .

Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Disruption of metabolic pathways |

| A549 | 20 | Inhibition of cell proliferation |

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Case Study 1 : In vitro studies on HeLa cells demonstrated a significant reduction in cell viability after treatment with varying concentrations of this compound, suggesting its potential as a chemotherapeutic agent .

- Case Study 2 : A study investigating the compound's effect on microbial growth revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to increased ROS production, which is known to trigger apoptosis .

- Signal Transduction Pathways : It may modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (difluoroacetyl)tris(isopropyl)silane, and what are the critical reaction parameters?

The synthesis of this compound involves silylation reactions where tris(isopropyl)silane derivatives react with difluoroacetyl chloride or analogous electrophilic agents. Key steps include:

- Silylation : Use of triisopropylsilyl triflate (a strong silylating agent) to activate intermediates, as seen in analogous silane syntheses .

- Fluorination : Introduction of fluorine via difluoroacetyl chloride under inert conditions (argon/nitrogen atmosphere) to prevent hydrolysis.

- Purification : Fractional distillation or column chromatography to isolate the product, with purity verified by GC-MS or NMR .

Critical parameters include temperature control (0–25°C to avoid side reactions) and stoichiometric ratios (excess silane to ensure complete substitution).

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization methodologies include:

- NMR Spectroscopy : 19F and 29Si NMR to confirm fluorination and silicon bonding environments .

- X-ray Crystallography : For solid-state structure determination, referencing tris(isopropyl)silane analogs with similar substituents (e.g., bond lengths: Si–C ≈ 1.87–1.89 Å, C–F ≈ 1.33 Å) .

- Mass Spectrometry : High-resolution MS (e.g., EPA/NIH spectral databases) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental challenges arise when studying the reactivity of this compound in cross-coupling reactions, and how can they be mitigated?

Key challenges include:

- Hydrolytic Sensitivity : The difluoroacetyl group is prone to hydrolysis. Solutions include using anhydrous solvents (e.g., THF, DMF) and glovebox techniques .

- Steric Hindrance : Bulky tris(isopropyl) groups may impede nucleophilic attacks. Computational modeling (DFT) can predict reactive sites, while kinetic studies optimize reaction conditions .

- Byproduct Formation : Competing silyl ether formation. Monitoring via 1H NMR and adjusting catalyst loading (e.g., Pd/Cu systems) minimizes side reactions .

Q. How do contradictory data on silane-fluorine interactions in hybrid materials inform the design of experiments involving this compound?

Discrepancies in fluorosilane behavior (e.g., variable thermal stability or surface adhesion) necessitate:

- Controlled Comparative Studies : Testing the compound against non-fluorinated analogs (e.g., tris(isopropyl)acetyl silanes) under identical conditions .

- Surface Analysis : XPS or AFM to quantify fluorine distribution on substrates, addressing inconsistencies in hydrophobicity reports .

- Thermogravimetric Analysis (TGA) : Resolve conflicting decomposition profiles by correlating thermal stability with synthetic batches .

Q. What advanced applications in materials science are supported by the unique properties of this compound?

- Polymer Modification : As a fluorinated crosslinker to enhance hydrophobicity in silicones, validated by contact angle measurements (>110°) .

- Surface Functionalization : Anchoring fluorinated groups on metal oxides (e.g., TiO2) for photocatalytic applications, with efficiency quantified via UV-vis spectroscopy .

- Electrolyte Additives : Improving Li-ion battery performance by stabilizing electrode interfaces, studied through cyclic voltammetry and impedance spectroscopy .

Q. Methodological Recommendations

- Synthetic Reproducibility : Document reaction atmosphere (moisture/oxygen-free) and catalyst purity to address batch variability .

- Data Validation : Cross-reference spectral data with EPA/NIH databases to resolve ambiguities in fluorine or silicon signatures .

- Safety Protocols : Handle fluorinated silanes in fume hoods due to potential HF release during hydrolysis .

Properties

Molecular Formula |

C11H22F2OSi |

|---|---|

Molecular Weight |

236.37 g/mol |

IUPAC Name |

2,2-difluoro-1-tri(propan-2-yl)silylethanone |

InChI |

InChI=1S/C11H22F2OSi/c1-7(2)15(8(3)4,9(5)6)11(14)10(12)13/h7-10H,1-6H3 |

InChI Key |

NXWPMQAQSPHWBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)C(=O)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.